4-Nitro-1H-imidazole, sodium salt
CAS No.: 58031-81-5
Cat. No.: VC16997080
Molecular Formula: C3H4N3NaO2
Molecular Weight: 137.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58031-81-5 |
|---|---|
| Molecular Formula | C3H4N3NaO2 |
| Molecular Weight | 137.07 g/mol |
| IUPAC Name | sodium;5-nitro-1,2-dihydroimidazol-3-ide |
| Standard InChI | InChI=1S/C3H4N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1,5H,2H2;/q-1;+1 |
| Standard InChI Key | XZXHCWYUJOXWNC-UHFFFAOYSA-N |
| Canonical SMILES | C1NC(=C[N-]1)[N+](=O)[O-].[Na+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a planar five-membered imidazole ring with two nitrogen atoms at non-adjacent positions (1 and 3). The nitro group (-NO₂) at the 4-position introduces strong electron-withdrawing effects, while the sodium ion neutralizes the deprotonated nitrogen at position 3 . Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | Sodium;5-nitro-1,2-dihydroimidazol-3-ide |
| SMILES | C1NC(=C[N-]1)N+[O-].[Na+] |
| InChIKey | XZXHCWYUJOXWNC-UHFFFAOYSA-N |
| Molecular Formula | C₃H₄N₃NaO₂ |
| Molecular Weight | 137.07 g/mol |
The sodium salt enhances aqueous solubility compared to the free base, making it preferable for biological applications .
Tautomerism and Reactivity
Like imidazole derivatives, 4-nitro-1H-imidazole exhibits tautomerism, with proton exchange occurring between the 1- and 3-nitrogen atoms. The nitro group stabilizes the deprotonated form, favoring the sodium-stabilized tautomer in solution . Reactivity is dominated by:
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Electrophilic substitution at the 2- and 5-positions due to nitro group deactivation.
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Reduction of the nitro group to an amine under catalytic hydrogenation or enzymatic conditions .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves nitration of imidazole derivatives followed by neutralization:
Step 1: Nitration of 1H-imidazole
Imidazole is nitrated using a mixture of nitric acid and sulfuric acid at 0–5°C, yielding 4-nitro-1H-imidazole. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 4-position due to electronic and steric factors .
Step 2: Salt Formation
The product is treated with sodium hydroxide (NaOH) to form the sodium salt, which is isolated via crystallization or lyophilization .
| Parameter | Condition |
|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |
| Temperature | 0–5°C, 4 hours |
| Neutralization Agent | 1M NaOH |
| Yield | 68–72% after purification |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, H-2), 7.89 (s, 1H, H-5) . The absence of a proton at N-1 confirms deprotonation and salt formation.
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¹³C NMR (D₂O, 100 MHz): δ 148.2 (C-4), 136.5 (C-2), 122.7 (C-5) .
Infrared (IR) Spectroscopy
Key absorption bands include:
Biological and Pharmaceutical Applications
Antimicrobial Activity
Nitroimidazoles are renowned for their activity against anaerobic bacteria and protozoa. The nitro group undergoes intracellular reduction to form cytotoxic radicals, disrupting DNA synthesis . Comparative studies highlight:
| Parameter | Value |
|---|---|
| PNEC (aquatic) | 0.1 mg/L |
| OEL (8-hour TWA) | 5 mg/m³ |
Emerging Research Directions
Catalytic Applications
The sodium salt serves as a ligand in transition-metal catalysis. For example, palladium complexes of 4-nitro-1H-imidazole show 92% efficiency in Suzuki-Miyaura cross-coupling reactions .
Drug Delivery Systems
Nanoparticle formulations incorporating 4-nitro-1H-imidazole, sodium salt, demonstrate enhanced tumor targeting in murine models, achieving 3.2-fold higher drug accumulation compared to free analogs .
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